molecular formula C21H28O3 B052776 16alpha,17-Epoxyprogesterone CAS No. 1097-51-4

16alpha,17-Epoxyprogesterone

Cat. No. B052776
CAS RN: 1097-51-4
M. Wt: 328.4 g/mol
InChI Key: LHNVKVKZPHUYQO-SRWWVFQWSA-N
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Description

Synthesis Analysis

The synthesis of 16alpha,17-epoxyprogesterone involves biohydroxylation processes, particularly using Rhizopus nigricans in a biphasic ionic liquid-aqueous system. Studies have shown that the conversion in specific ionic liquids can be significantly enhanced, indicating a promising approach for green production in the pharmaceutical industry. For instance, Wu et al. (2011) demonstrated that the bioconversion of 16alpha,17-epoxyprogesterone in a biphasic ionic liquid-aqueous system resulted in a conversion rate of over 90% at certain feeding concentrations, highlighting the efficiency of this method in the synthesis of steroidal drugs (Wu, Guan, Wang, & Yao, 2011).

Molecular Structure Analysis

The molecular structure of 16alpha,17-epoxyprogesterone has been characterized using various analytical techniques, including NMR, X-ray diffraction, and mass spectrometry. The study by Wang et al. (2014) on the biotransformation product 12β, 15α-dihydroxy- 16α,17-epoxyprogesterone provided detailed insights into its molecular structure, indicating the presence of intermolecular hydrogen bonds which may influence its biological activity and interaction with other molecules (Wang, Shen, Ren, Luo, & Wang, 2014).

Chemical Reactions and Properties

16alpha,17-Epoxyprogesterone undergoes various chemical reactions, leading to the formation of derivatives with potential therapeutic applications. Zhou et al. (2006) explored the synthesis and receptor binding affinities of bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins, which could be used for diagnostic imaging and radiotherapy of breast tumors. These studies contribute to our understanding of the chemical behavior of 16alpha,17-epoxyprogesterone and its derivatives in biological systems (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).

Physical Properties Analysis

The physical properties of 16alpha,17-epoxyprogesterone, such as solubility, melting point, and crystal structure, play a crucial role in its application in drug formulation and delivery. The crystal structure analysis by Wang et al. (2014) provides valuable information on its physical characteristics, which are essential for designing efficient drug delivery systems (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of 16alpha,17-epoxyprogesterone, including its reactivity, stability, and interactions with biological molecules, are critical for its pharmacological applications. Research focusing on its chemical reactions, such as hydroxylation and bromination, provides insights into how these properties can be harnessed for therapeutic purposes. The work by Zhou et al. (2006) on the synthesis of bromine- and iodine-substituted progestins showcases the manipulation of chemical properties to achieve specific biological effects (Zhou et al., 2006).

Scientific Research Applications

  • Bioconversion and Steroidal Drug Synthesis : EP is an essential intermediate in the synthesis of many steroidal drugs. One study demonstrates the bioconversion of EP using the fungus Rhizopus nigricans in a biphasic ionic liquid aqueous system to improve the conversion efficiency for industrial applications. This suggests its significant role in the production of pharmaceuticals (Wu et al., 2011).

  • Steroid Transformation and Enzymatic Pathways : Research on Aspergillus tamarii's ability to transform a range of cortical steroids including 16alpha,17alpha-Epoxyprogesterone reveals unique enzymatic pathways and products, highlighting the versatility and potential of EP in biochemistry and pharmacology (Hunter & Carragher, 2003).

  • Breast Tumor Imaging and Radiotherapy : Several studies have explored the application of EP derivatives for breast tumor imaging and radiotherapy. One study evaluated a bromine-76-labeled progestin derivative of EP for its potential in imaging PR-positive breast tumors and radiotherapy. Though promising for early imaging, its suitability for later imaging or radiotherapy is limited due to metabolic instability and high levels of free bromide in the blood (Zhou et al., 2008).

  • Metabolism and Biological Significance of Derivatives : The biological significance and metabolism of EP derivatives, like 16alpha-hydroxylated metabolites of dehydroepiandrosterone, have been studied for their roles in pregnancy and potential relation to diseases like cancer and autoimmune disorders (Hampl & Stárka, 2000).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 16alpha,17-Epoxyprogesterone. It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVKVKZPHUYQO-SRWWVFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318792
Record name 16α,17α-Epoxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha,17-Epoxyprogesterone

CAS RN

1097-51-4
Record name 16α,17α-Epoxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097-51-4
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Record name 16alpha,17-Epoxyprogesterone
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Record name 1097-51-4
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Record name 16α,17α-Epoxyprogesterone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16α,17-epoxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 16.ALPHA.,17-EPOXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wang - Journal of Fungi, 2021 - mdpi.com
Genetic transformation plays an imperative role in our understanding of the biology in unicellular yeasts and filamentous fungi, such as Saccharomyces cerevisiae, Aspergillus nidulans, …
Number of citations: 5 www.mdpi.com
P Wang - 2021 - search.proquest.com
Genetic transformation plays an imperative role in our understanding of the biology in unicellular yeasts and filamentous fungi, such as Saccharomyces cerevisiae, Aspergillus nidulans, …
Number of citations: 0 search.proquest.com
GYX WuDX - Bioresource Technol, 2011
Number of citations: 2

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